

# Application Notes and Protocols for p53 Antibody (sc-365209)

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## Compound of Interest

Compound Name: L-365209

Cat. No.: B1243476

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## Introduction

The sc-365209 is a mouse monoclonal antibody (IgG1) that recognizes the p53 tumor suppressor protein. It is a valuable tool for detecting p53 in a variety of applications, including Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC), and ELISA. The antibody is raised against an epitope mapping to amino acids 1-392 of human p53 and is supplied in a solution of Phosphate Buffered Saline (PBS) with < 0.1% sodium azide and 0.1% gelatin.

The performance of any antibody is critically dependent on the experimental conditions, particularly the buffer systems used for sample preparation, antibody dilution, and washing steps. This document provides detailed protocols and buffer compatibility information to guide researchers in successfully using the sc-365209 antibody.

## Buffer Compatibility and Recommendations

The choice of buffer can significantly impact antibody-antigen binding, protein stability, and background signal. The following tables summarize recommended buffers for various applications with sc-365209. These are general recommendations, and optimization may be required for specific experimental contexts.

## Lysis Buffers for Immunoprecipitation and Western Blot

The selection of a lysis buffer depends on the subcellular localization of the target protein and the desired stringency.

Buffer	Composition	Strength	Recommended Use	Compatibility Notes
RIPA Buffer	50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS	High	Whole-cell extracts; solubilizes most cellular proteins.	The high stringency may disrupt some antibody-antigen interactions. Ideal for initial Western Blot screening.
NP-40 Buffer	50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40	Medium	Cytoplasmic and membrane-bound proteins.	A milder alternative to RIPA, better for preserving protein-protein interactions in Immunoprecipitation.
Tris-HCl Buffer	20 mM Tris-HCl, pH 7.5, 150 mM NaCl	Low	Soluble proteins.	Mildest option, may not be sufficient for nuclear proteins like p53 without additional reagents.

Note: Always supplement lysis buffers with a fresh protease and phosphatase inhibitor cocktail immediately before use.

## Buffers for Western Blotting

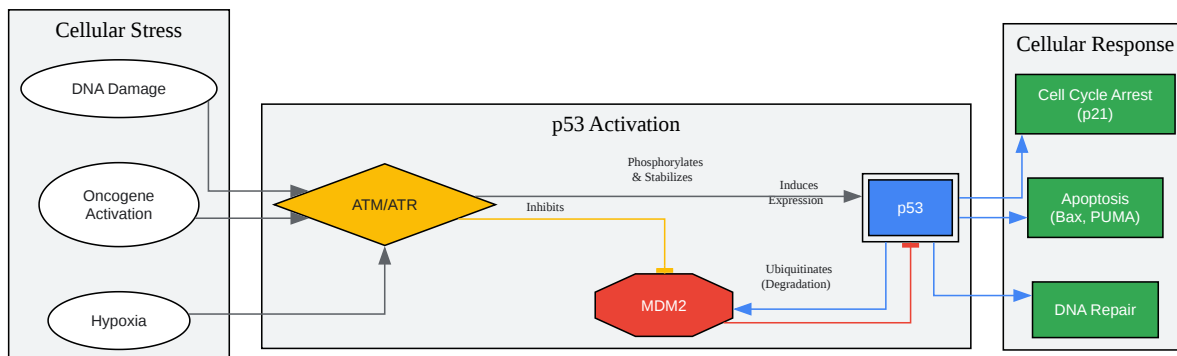
Buffer Type	Recommended Buffer	Composition	Purpose
Transfer Buffer	Towbin Buffer	25 mM Tris, 192 mM Glycine, 20% Methanol, pH 8.3	Efficiently transfers proteins from gel to membrane.
Blocking Buffer	5% Non-fat Dry Milk or 5% BSA in TBS-T	Tris-Buffered Saline with 0.1% Tween-20	Blocks non-specific binding sites on the membrane.
Antibody Diluent	5% Non-fat Dry Milk or 5% BSA in TBS-T	Tris-Buffered Saline with 0.1% Tween-20	Dilutes primary (sc-365209) and secondary antibodies.
Wash Buffer	TBS-T	Tris-Buffered Saline with 0.1% Tween-20, pH 7.6	Washes away unbound antibodies to reduce background.

## Buffers for Immunohistochemistry (IHC) and Immunofluorescence (IF)

Buffer Type	Recommended Buffer	Composition	Purpose
Antigen Retrieval	Sodium Citrate Buffer	10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0	Exposes antigenic sites masked by formalin fixation.
Permeabilization	Triton X-100 in PBS	0.1-0.25% Triton X-100 in PBS	Permeabilizes cell membranes for intracellular targets.
Blocking Buffer	10% Normal Goat Serum in PBS	Phosphate-Buffered Saline	Blocks non-specific antibody binding.
Antibody Diluent	1% BSA in PBS	Phosphate-Buffered Saline	Dilutes primary (sc-365209) and secondary antibodies.
Wash Buffer	PBS-T	Phosphate-Buffered Saline with 0.05% Tween-20	Washes away unbound antibodies.

## Signaling Pathway

The p53 protein is a critical tumor suppressor that responds to cellular stress by regulating the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.



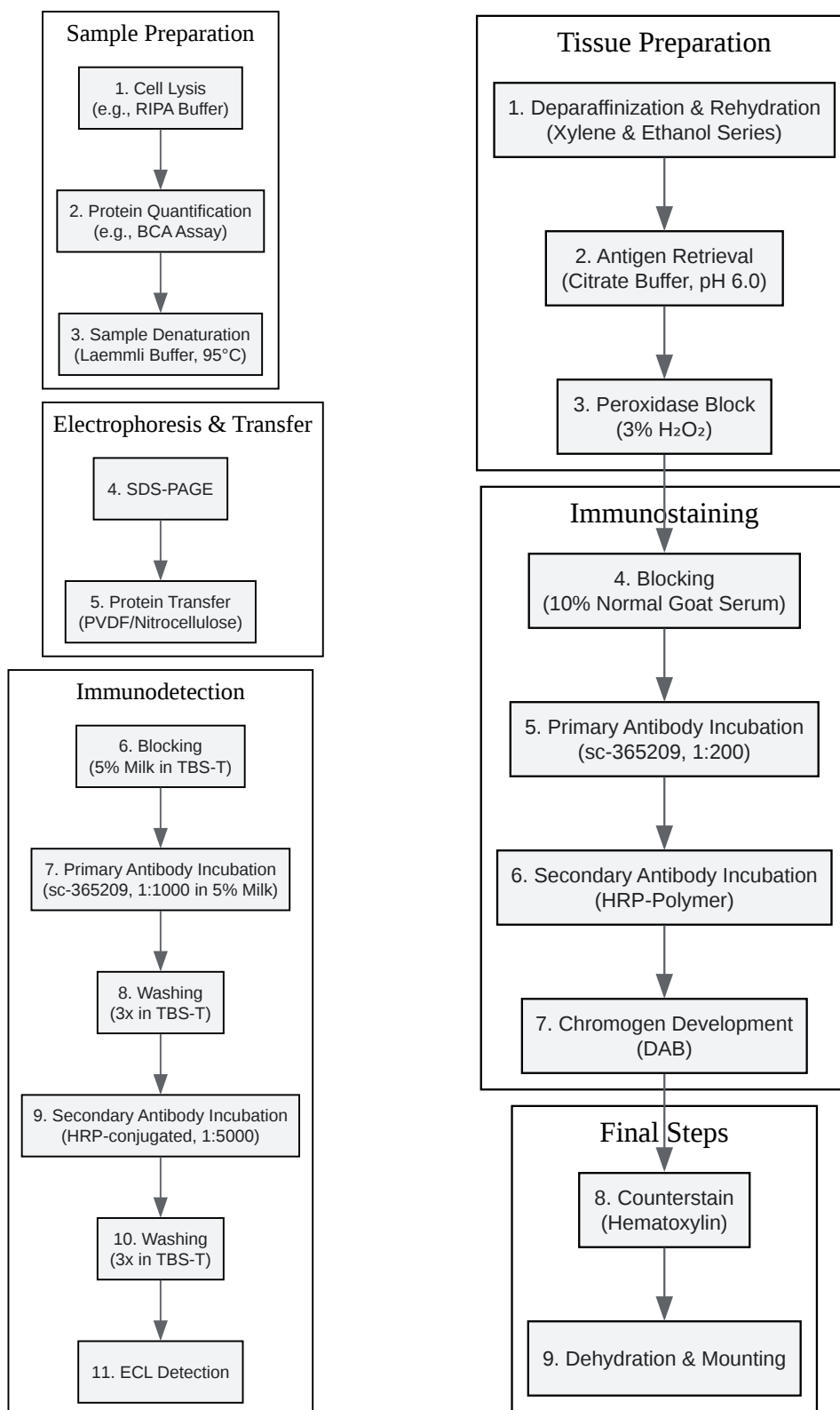
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Diagram 1: Simplified p53 signaling pathway. Cellular stress activates kinases like ATM/ATR, which phosphorylate and stabilize p53. Active p53 then acts as a transcription factor to induce cell cycle arrest, apoptosis, or DNA repair.

## Experimental Protocols

### Western Blotting Protocol

This protocol provides a standard workflow for detecting p53 in whole-cell lysates.



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